PD-L1-IN-4
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Overview
Description
PD-L1-IN-4 is a small molecule inhibitor targeting the programmed cell death ligand 1 (PD-L1). PD-L1 is a transmembrane protein involved in the regulation of the immune system, particularly in the suppression of the immune response. This compound is designed to block the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), thereby enhancing the immune system’s ability to attack cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1-IN-4 involves multiple steps, including the formation of key intermediates through various organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
PD-L1-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further modified to produce the final compound, this compound. These intermediates often contain functional groups that enhance the compound’s binding affinity and specificity to PD-L1 .
Scientific Research Applications
PD-L1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Investigated for its role in modulating immune responses and its potential in treating autoimmune diseases.
Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly for cancers that overexpress PD-L1.
Industry: Utilized in the development of diagnostic assays and screening platforms for PD-L1 inhibitors .
Mechanism of Action
PD-L1-IN-4 exerts its effects by binding to PD-L1 and preventing its interaction with PD-1. This blockade restores the activity of cytotoxic T cells, allowing them to recognize and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of immune checkpoint signaling, leading to enhanced anti-tumor immune responses .
Comparison with Similar Compounds
PD-L1-IN-4 is compared with other small molecule inhibitors targeting the PD-1/PD-L1 pathway, such as Incyte-001, Incyte-011, and BMS-1001. These compounds share similar mechanisms of action but differ in their binding affinities, cytotoxicity, and pharmacokinetic properties. This compound is unique in its specific binding pocket and its ability to enhance immune responses with minimal side effects .
List of Similar Compounds
- Incyte-001
- Incyte-011
- BMS-1001
This compound stands out due to its optimized binding characteristics and potential for clinical application in cancer immunotherapy .
Properties
Molecular Formula |
C38H40ClFN4O8 |
---|---|
Molecular Weight |
735.2 g/mol |
IUPAC Name |
(2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-5-chloro-4-[[2-fluoro-3-[3-[3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]phenyl]methoxy]phenyl]methylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C38H40ClFN4O8/c39-31-18-27(20-41-34(21-45)38(47)48)35(50-22-24-8-9-32-33(16-24)43-52-42-32)19-36(31)51-23-26-5-2-7-30(37(26)40)25-4-1-6-29(17-25)49-15-3-12-44-13-10-28(46)11-14-44/h1-2,4-9,16-19,28,34,41,45-46H,3,10-15,20-23H2,(H,47,48)/t34-/m1/s1 |
InChI Key |
CVHGLSHXHMFDJX-UUWRZZSWSA-N |
Isomeric SMILES |
C1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CN[C@H](CO)C(=O)O)Cl |
Canonical SMILES |
C1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CNC(CO)C(=O)O)Cl |
Origin of Product |
United States |
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